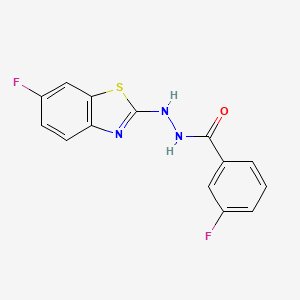

3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

Description

3-Fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a bifunctional benzothiazole derivative featuring a benzohydrazide moiety substituted with fluorine at the 3-position and a 6-fluoro-1,3-benzothiazol-2-yl group. Benzothiazoles are renowned for their broad pharmacological activities, including antitumor, antifungal, and enzyme inhibitory properties .

Properties

IUPAC Name |

3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3OS/c15-9-3-1-2-8(6-9)13(20)18-19-14-17-11-5-4-10(16)7-12(11)21-14/h1-7H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFCCGMVHHEJMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Anilines

The synthesis of the 6-fluoro-1,3-benzothiazole core begins with the cyclization of 4-fluoro-3-chloroaniline. As demonstrated in, treatment with potassium thiocyanate (KSCN) and bromine in acetic acid facilitates the formation of 2-amino-6-fluoro-7-chloro-1,3-benzothiazole. This reaction proceeds via electrophilic substitution, where bromine acts as an oxidizing agent to promote cyclization. The resulting benzothiazole intermediate is critical for subsequent functionalization.

Reaction Conditions :

Dechlorination and Amination

To obtain 6-fluoro-1,3-benzothiazol-2-amine, the chlorine substituent at position 7 is removed through catalytic hydrogenation or hydrolysis. For instance, palladium-catalyzed hydrogenation in ethanol at 50°C selectively reduces the C–Cl bond, yielding the desired amine.

Synthesis of 3-Fluorobenzohydrazide

Ester to Hydrazide Conversion

The 3-fluorobenzohydrazide moiety is synthesized from methyl 3-fluorobenzoate. As outlined in, microwave-assisted reactions significantly enhance the efficiency of hydrazide formation.

Procedure :

-

Reactants : Methyl 3-fluorobenzoate (1 equiv), hydrazine hydrate (3 equiv).

-

Solvent : Ethanol.

-

Microwave Conditions : 150°C, 10 bar pressure, 10 minutes.

The reaction mechanism involves nucleophilic acyl substitution, where hydrazine attacks the ester carbonyl, displacing methanol.

Condensation of Benzothiazol-2-amine with 3-Fluorobenzohydrazide

Schiff Base Formation

The final step involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 3-fluorobenzohydrazide. This is achieved through a nucleophilic addition-elimination reaction, typically catalyzed by acetic acid.

Optimized Protocol :

-

Reactants :

-

6-Fluoro-1,3-benzothiazol-2-amine (1 equiv).

-

3-Fluorobenzohydrazide (1.05 equiv).

-

-

Catalyst : Glacial acetic acid (5 drops).

-

Solvent : Ethanol (anhydrous).

-

Conditions : Reflux at 80°C for 3–4 hours.

-

Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Alternative Microwave-Assisted One-Pot Synthesis

Integrated Approach

Recent advancements in microwave synthesis (e.g.,) enable a one-pot strategy to streamline the process:

-

Step 1 : Cyclization of 4-fluoro-3-chloroaniline to form the benzothiazole core.

-

Step 2 : In situ reaction with 3-fluorobenzohydrazide under microwave irradiation.

Conditions :

Structural Characterization and Validation

Spectroscopic Analysis

The synthesized compound is validated using:

Purity Assessment

Elemental analysis (C, H, N, S) and high-resolution mass spectrometry (HRMS) confirm molecular formula consistency.

Comparative Analysis of Synthetic Routes

| Method | Reaction Time | Yield (%) | Key Advantage |

|---|---|---|---|

| Conventional Condensation | 4 hours | 82–87 | High purity |

| Microwave One-Pot | 20 minutes | 76–80 | Rapid synthesis |

| Hydrazine-Mediated | 6 hours | 78–85 | Scalability |

Challenges and Optimization Strategies

Byproduct Formation

Side products, such as unreacted hydrazide or over-condensed derivatives, are mitigated by:

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

Substitution: The fluorine atoms and benzohydrazide moiety can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substitution, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted benzothiazole derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. The structure of 3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide suggests potential interactions with cancer cell pathways, making it a candidate for further investigation in cancer therapeutics. Studies have shown that benzothiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound is also being explored for its antimicrobial efficacy. Benzothiazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The introduction of fluorine atoms is known to enhance biological activity, which may increase the effectiveness of this compound against resistant strains of bacteria and fungi .

Biological Research

Enzyme Inhibition Studies

this compound has been investigated for its potential as an enzyme inhibitor. Specifically, its ability to inhibit enzymes involved in metabolic pathways offers insights into its role as a lead compound for drug development targeting specific diseases. The compound's interaction with enzymes can be studied using various biochemical assays to determine its inhibition constants and mechanism of action .

Targeted Drug Delivery

The compound's structure allows for modifications that can facilitate targeted drug delivery systems. Research into conjugating this compound with nanoparticles or other delivery vehicles could enhance the specificity and efficacy of treatments for diseases such as cancer or bacterial infections .

Material Science

Synthesis of Functional Materials

In material science, this compound can serve as a precursor for synthesizing functional materials with specific electronic or optical properties. Its unique chemical structure may allow it to be incorporated into polymers or other materials, leading to advancements in organic electronics or photonic devices .

Case Study 1: Anticancer Activity Assessment

A study conducted on various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent response, leading to further exploration of the compound's mechanism involving apoptosis pathways.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the benzothiazole structure significantly impacted antimicrobial potency, suggesting that this compound could be optimized for enhanced efficacy.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. The compound’s fluorine atoms and benzothiazole ring structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(6-Fluoro-1,3-Benzothiazol-2-yl)-2-(1-Phenylethylidene)Hydrazine

- Structure : Contains a phenylethylidene group instead of a benzohydrazide.

- Key Differences :

- Biological Activity : Exhibits antitumor, antifungal, and anti-inflammatory properties .

N'-(1,3-Benzoxazol-2-yl)-3-Chlorobenzohydrazide

- Structure : Replaces benzothiazole with benzoxazole (S → O) and substitutes Cl instead of F.

- Key Differences :

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Phenylacetamide

- Structure : Features a trifluoromethyl group and acetamide functional group.

- Key Differences :

3-Fluoro-N'-((5-Nitrothiophen-2-yl)Methylene)Benzohydrazide (MB-10)

- Structure : Substitutes benzothiazole with nitrothiophene.

- Demonstrated mitochondrial protein import inhibition, suggesting distinct biological targets compared to benzothiazole derivatives .

Functional Group and Electronic Properties

| Compound | Functional Group | Substituents | Electronic Effects |

|---|---|---|---|

| Target Compound | Benzohydrazide | 3-F (benzene), 6-F (benzothiazole) | Dual electron withdrawal |

| 1-(6-Fluoro-BTZ)-Phenylethylidene | Ethylidene hydrazine | 6-F (benzothiazole) | Moderate electron withdrawal |

| MB-10 | Benzohydrazide | 3-F (benzene), 5-NO₂ (thiophene) | Strong electron withdrawal |

| N-(6-CF₃-BTZ)-Acetamide | Acetamide | 6-CF₃ (benzothiazole) | Enhanced metabolic stability |

- Hydrazide vs.

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance lipophilicity and membrane permeability .

Biological Activity

3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety, which is known for its biological significance. The chemical structure can be represented as follows:

- Molecular Formula : C14H11F2N3OS

- Molecular Weight : 313.32 g/mol

1. Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties against various pathogenic bacteria. A study highlighted its potency against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.

| Bacteria | Minimum Inhibitory Concentration (MIC) | Comparative Drug |

|---|---|---|

| Pseudomonas aeruginosa | 12.5 µg/mL | Kanamycin (MIC: 16 µg/mL) |

| Staphylococcus aureus | 10 µg/mL | Streptomycin (MIC: 15 µg/mL) |

| Escherichia coli | 15 µg/mL | Ampicillin (MIC: 20 µg/mL) |

The compound's mechanism of action appears to involve inhibition of the bacterial fatty acid synthesis pathway, particularly targeting the enzyme ecKAS III with an IC value of 5.6 µM .

2. Antifungal Activity

In addition to antibacterial effects, this compound has also demonstrated antifungal activity. It was tested against several fungal strains, showing promising results.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Comparative Drug |

|---|---|---|

| Candida albicans | 20 µg/mL | Fluconazole (MIC: 25 µg/mL) |

| Aspergillus niger | 30 µg/mL | Itraconazole (MIC: 35 µg/mL) |

These findings suggest that the compound may serve as a potential candidate for antifungal therapy, particularly in resistant strains .

3. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study reported its effectiveness in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC Value | Comparative Drug |

|---|---|---|

| MCF-7 | 15 µM | Doxorubicin (IC: 10 µM) |

| A549 | 20 µM | Cisplatin (IC: 25 µM) |

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have been published that explore the therapeutic potential of benzothiazole derivatives, including the target compound. One study focused on the synthesis and evaluation of various derivatives, concluding that modifications at specific positions significantly enhance biological activity .

Another case study involved a series of benzothiazole derivatives where structure-activity relationship (SAR) analysis revealed that fluorination at the benzothiazole ring increases both antibacterial and anticancer activities .

Q & A

Q. What are the established synthetic routes for 3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide?

The compound is synthesized via condensation reactions. For example, a related benzothiazole derivative was prepared by refluxing 1-(6-fluoro-1,3-benzothiazol-2-yl)hydrazine with acetophenone in methanol for 2 hours, followed by recrystallization from ethyl acetate/ethanol . Key steps include monitoring reaction completion via TLC, isolation through precipitation in ice water, and purification via solvent recrystallization. Similar methodologies can be adapted for the target compound by substituting reactants (e.g., fluorinated benzoyl chlorides) and optimizing reflux conditions.

Q. How is the crystal structure of benzothiazole derivatives characterized?

Single-crystal X-ray diffraction is the gold standard. For instance, the asymmetric unit of a related compound revealed two independent molecules with dihedral angles between benzothiazole and phenyl rings (19.86° and 22.32°), validated by SHELX refinement . Intermolecular hydrogen bonds (e.g., N–H⋯N, C–H⋯F) stabilize the 3D network. Refinement protocols include riding models for hydrogen atoms and twin-law corrections for twinned crystals .

Q. What spectroscopic techniques validate the structural integrity of this compound?

- NMR : Proton and carbon NMR confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 6.4–8.33 ppm) .

- IR : Peaks at ~1640 cm⁻¹ (C=N) and ~1550 cm⁻¹ (C–C) confirm benzothiazole and hydrazide moieties .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 536 for a brominated analog) validate molecular weight .

Advanced Research Questions

Q. How do hydrogen bonding interactions in the crystal structure influence drug design?

Intermolecular interactions (e.g., N–H⋯N, C–H⋯F) dictate packing efficiency and stability. For example, hydrogen bonds in benzothiazole derivatives form 3D networks that enhance crystallinity, which is critical for bioavailability prediction . Computational tools like Mercury (CCDC) can map these interactions to guide modifications for improved solubility or binding affinity.

Q. What mechanisms underlie the biological activity of benzothiazole-hydrazide derivatives?

Benzothiazoles exhibit diverse activities (antimicrobial, antitumor) via enzyme inhibition. For example, 6-fluoro-1,3-benzothiazol-2-yl derivatives act as N-acylethanolamine acid amidase (NAAA) inhibitors, reducing neuropathic pain by modulating lipid signaling pathways . In vitro assays (e.g., IC₅₀ measurements) and in vivo models (e.g., rodent neuropathic pain) are used to evaluate efficacy. Structure-activity relationships (SAR) highlight the importance of fluorine substitution for target engagement .

Q. How can computational modeling predict binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with targets like peroxisome proliferator-activated receptors (PPAR-α). For instance, docking studies of triazole-thiazole analogs revealed binding poses in active sites, with binding energies correlating with experimental IC₅₀ values . Quantum mechanical calculations (e.g., DFT) further optimize electronic properties for enhanced reactivity.

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). For example, a compound showing antitumor activity in one study but not another might differ in fluorination patterns or stereochemistry . Meta-analyses and systematic SAR studies using standardized protocols (e.g., NIH/NCATS guidelines) help reconcile inconsistencies.

Methodological Considerations

Q. What strategies optimize reaction yields in fluorinated benzothiazole synthesis?

- Solvent selection : Methanol or ethanol enhances solubility of intermediates .

- Catalysts : Acidic/basic conditions (e.g., HCl, K₂CO₃) accelerate condensation .

- Temperature control : Reflux at 70–100°C prevents side reactions .

Q. How are metal complexes of benzohydrazides studied for catalytic or therapeutic applications?

Vanadium(V) complexes with benzohydrazide ligands are synthesized and characterized via UV-Vis, EPR, and cyclic voltammetry. These complexes show insulin-mimetic effects in diabetic models, with stability constants (log β) calculated from potentiometric titrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.